2-Ethyl-4-fluorophenyl hydrogen carbonate
Overview
Description
2-Ethyl-4-fluorophenyl hydrogen carbonate is an organic compound with the molecular formula C9H9FO3 and a molecular weight of 184.16 g/mol . This compound is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by a carbonate group, and it also contains an ethyl group at the second position and a fluorine atom at the fourth position on the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-fluorophenyl hydrogen carbonate typically involves the reaction of 2-ethyl-4-fluorophenol with phosgene or a phosgene equivalent in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:
2-Ethyl-4-fluorophenol+Phosgene→2-Ethyl-4-fluorophenyl hydrogen carbonate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety when handling phosgene . The use of alternative phosgene sources, such as triphosgene, can also be considered to reduce the hazards associated with phosgene gas .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-fluorophenyl hydrogen carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form 2-ethyl-4-fluorophenol and carbon dioxide.
Substitution Reactions: The carbonate group can be substituted by nucleophiles such as amines or alcohols to form carbamates or carbonates, respectively.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Substitution: Nucleophiles such as amines or alcohols are used under mild conditions, often in the presence of a catalyst or base.
Major Products
Hydrolysis: 2-Ethyl-4-fluorophenol and carbon dioxide.
Substitution: Carbamates or carbonates, depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-4-fluorophenyl hydrogen carbonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-4-fluorophenyl hydrogen carbonate involves its ability to form stable carbamate linkages with nucleophiles, which can modify the activity of biological molecules . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4-fluorophenol: The parent compound, which lacks the carbonate group.
4-Fluorophenyl hydrogen carbonate: Similar structure but without the ethyl group at the second position.
2-Ethylphenyl hydrogen carbonate: Similar structure but without the fluorine atom at the fourth position.
Uniqueness
2-Ethyl-4-fluorophenyl hydrogen carbonate is unique due to the presence of both the ethyl and fluorine substituents on the benzene ring, which can influence its reactivity and biological activity . The combination of these substituents with the carbonate group makes it a versatile intermediate in organic synthesis .
Biological Activity
2-Ethyl-4-fluorophenyl hydrogen carbonate (C9H9FO3) is an organic compound notable for its unique structural features, including both ethyl and fluorine substituents on the phenyl ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 2-ethyl-4-fluorophenol with phosgene or a phosgene equivalent in the presence of a base such as pyridine. The reaction can be summarized as follows:
This method allows for the efficient production of the compound, which can be scaled up using continuous flow reactors to enhance safety and control over reaction conditions .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains and found that it inhibited growth effectively, suggesting potential as a lead compound for developing new antibiotics .
Anticancer Activity
In vitro studies have shown that compounds with similar structures to this compound can exhibit anticancer properties. For instance, derivatives containing fluorinated phenyl groups have been linked to enhanced cytotoxicity against cancer cell lines like SCC-9. The mechanism appears to involve the disruption of cellular processes critical for cancer cell survival .
The mechanism by which this compound exerts its biological effects is primarily through the formation of stable carbamate linkages with nucleophiles. This interaction can modify the activity of biological molecules, potentially leading to enzyme inhibition or alteration of protein functions .
Enzyme Inhibition
The compound has been studied for its anti-acetylcholinesterase activity, where it was found to inhibit acetylcholinesterase effectively. The best-performing derivatives in this category were noted to have IC50 values comparable to established inhibitors like donepezil .
Case Studies and Research Findings
Properties
IUPAC Name |
(2-ethyl-4-fluorophenyl) hydrogen carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-2-6-5-7(10)3-4-8(6)13-9(11)12/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIREGJTHDRQNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)F)OC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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